N-(2-amino-9H-purin-6-yl)valine, commonly referred to as Valine, N-purin-6-yl-, L-, is a compound that integrates a purine base with the essential amino acid valine. The purine base, 2-amino-9H-purine, is a derivative of adenine, one of the four nucleobases found in DNA and RNA. Valine plays a critical role in various biological processes, including protein synthesis and energy production.
The synthesis of N-(2-amino-9H-purin-6-yl)valine typically involves the nucleophilic substitution reaction of 6-chloropurine or its derivatives with valine. One common method is to react 2-amino-9H-purine with valine in an aqueous solution, often utilizing sodium carbonate as a base under reflux conditions to facilitate the reaction .
Key steps in the synthesis include:
For large-scale production, similar coupling reactions are employed but optimized for yield and purity. This may include additional purification steps like chromatography.
N-(2-amino-9H-purin-6-yl)valine can participate in various chemical reactions:
Reagents such as hydrogen peroxide are used for oxidation, while sodium borohydride serves for reduction reactions. Controlled conditions (temperature and pH) are crucial for achieving desired products.
The mechanism of action for N-(2-amino-9H-purin-6-yl)valine involves its interaction with specific molecular targets such as nucleic acids and enzymes. The purine base can influence DNA and RNA synthesis, while the valine component may enhance binding affinity to certain biological targets, thus contributing to its potential biological activity .
N-(2-amino-9H-purin-6-yl)valine typically appears as a colorless or white crystalline solid. Its melting point is around 172–174 °C, indicating stability under standard conditions.
The compound exhibits properties typical of both amino acids and purines:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 194.19 g/mol |
Melting Point | 172–174 °C |
N-(2-amino-9H-purin-6-yl)valine has several scientific applications, particularly in medicinal chemistry where it is studied for its potential therapeutic effects. Its derivatives have been explored for their cytotoxic activities against various cancer cell lines, indicating potential use in anticancer therapies . Additionally, compounds derived from this structure may exhibit activity against specific enzymes involved in nucleic acid metabolism, making them candidates for further drug development .
Purine derivatives represent a structurally diverse class of compounds with significant potential for antimycobacterial drug development. Their scaffold mimics endogenous purines, enabling interactions with critical bacterial enzymes involved in nucleotide metabolism, protein synthesis, and cell wall biosynthesis. N-(Purin-6-yl) amino acid conjugates, such as Valine, N-purin-6-yl-, L-, disrupt Mycobacterium tuberculosis (Mtb) growth by inhibiting targets like adenosine kinase or mycobacterial glutamine synthetase, with documented minimum inhibitory concentrations (MIC) of 3.1–6.25 μg/mL against the H37Rv strain [1] [4]. These compounds demonstrate enhanced activity against multidrug-resistant tuberculosis (MDR-TB) by leveraging novel mechanisms distinct from first-line drugs like isoniazid and rifampicin [1] [5].
Table 1: Antimycobacterial Activity of Select Purine Conjugates
Compound | Core Structure | Amino Acid Component | MIC vs. H37Rv (μg/mL) | MDR-TB Activity |
---|---|---|---|---|
L-Valine-Purin-6-yl Conjugate | Purine | L-Valine | 6.25 | Moderate |
Glycyl-L-Glutamic Conjugate | 2-Aminopurine | Glycine + L-Glutamic acid | 3.1 | High |
L-Phenylalanine Conjugate | Purine | L-Phenylalanine | 12.5 | Low |
Structural modifications at the purine C6 position directly influence efficacy. For example, 2-aminopurine derivatives exhibit lower MICs than unmodified purines due to improved target binding affinity [5] [8]. This targeted approach circumvents resistance mediated by mutations in conventional drug-binding sites [1].
L-Valine offers distinct steric and electronic properties that optimize the pharmacokinetic and target-engagement profiles of purine conjugates. Its β-branched side chain enhances metabolic stability by shielding the amide bond from enzymatic hydrolysis, a limitation observed in linear amino acids like glycine [1] [8]. This stability is critical for maintaining intracellular drug concentrations during prolonged TB therapy.
Table 2: Influence of Amino Acid Structure on Purine Conjugate Properties
Amino Acid | Side Chain Structure | Metabolic Stability | Synthetic Racemization Risk | Mtb MIC Range (μg/mL) |
---|---|---|---|---|
L-Valine | β-Branched aliphatic | High | Moderate | 6.25–12.5 |
Glycine | Hydrogen | Low | Low | 3.1–6.25 |
L-Phenylalanine | Aromatic | Moderate | High | 12.5–25 |
L-Alanine | Methyl | Moderate | High | 12.5 |
Additionally, valine’s aliphatic side chain minimizes steric clashes during dipeptide synthesis. Unlike phenylalanine (aromatic) or aspartic acid (charged), valine’s isopropyl group allows efficient coupling to secondary components like L-glutamic acid while preserving stereochemical integrity [4] [8]. Nevertheless, racemization remains a challenge during carbodiimide-mediated coupling, typically yielding 60:40 S,S:R,S diastereomer mixtures [1] [4]. Alternative synthetic routes using nucleophilic substitution of 6-chloropurine with pre-formed dipeptides circumvent this issue, producing enantiopure (>99% ee) L-valine conjugates essential for consistent bioactivity [4] [5].
MDR-TB (resistance to isoniazid and rifampicin) and pre-XDR-TB (additional resistance to fluoroquinolones) complicate global TB control, causing ~410,000 cases annually [6]. First-line drugs fail against these strains due to target mutations (e.g., katG for isoniazid; rpoB for rifampicin) and efflux pump upregulation [6] [9]. Purine-valine conjugates address these issues through:
Table 3: Resistance Mechanisms in Mtb and Purine Conjugate Countermeasures
Resistance Mechanism | Example Drugs Affected | Purine-Valine Conjugate Advantage |
---|---|---|
Target Mutation (katG, rpoB) | Isoniazid, Rifampicin | Binds alternative sites (e.g., ATP pockets) |
Efflux Pump Upregulation | Fluoroquinolones | Enhanced lipophilicity bypasses efflux |
Cell Wall Impermeability | Aminoglycosides | Peptide-coupled delivery improves uptake |
Despite promise, conjugate efficacy is limited by moderate MICs (>6.25 μg/mL) compared to bedaquiline (0.06 μg/mL) [6]. Research focuses on optimizing valine linker length and purine substitutions (e.g., 2-amino vs. 2-fluoro) to enhance potency [5] [8].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3